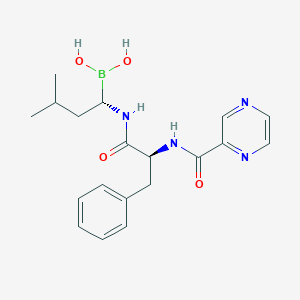

((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronsäure

Übersicht

Beschreibung

Bortezomib USP Impurity G is an isomer of Bortezomib. It has been demonstrated to inhibit serine proteases shown to lower cellular Aβ concentrations, associated with Alzheimer's or hypertension.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der Sensorik

Boronsäuren, wie in (1S,2S)-Bortezomib, weisen einzigartige Wechselwirkungen mit Diolen und Lewis-Basen auf, was sie für Anwendungen in der Sensorik wertvoll macht . Sie können sowohl in homogenen Assays als auch in heterogenen Detektionssystemen eingesetzt werden, einschließlich der Erfassung von Glukosewerten in der Diabetesversorgung, die auf der Fähigkeit der Boronsäure beruht, an Zucker zu binden.

Biologische Markierung und Proteinmanipulation

Die Boronsäure-Gruppe in (1S,2S)-Bortezomib kann für die biologische Markierung und Proteinmanipulation genutzt werden . Diese Anwendung ist in der Forschung von Bedeutung, um Proteine innerhalb von Zellen zu verfolgen und zu identifizieren sowie um Proteine zu modifizieren, um ihre Funktion zu untersuchen oder neue Therapeutika zu entwickeln.

Anwendungen in der Antibakteriellen Therapie

Die Forschung hat gezeigt, dass Boronsäurederivate ein starkes Werkzeug gegen pathogene Bakterien sein können . Die Wechselwirkung von Boronsäuren mit bakteriellen Zellmembranen kann das Wachstum und das Überleben hemmen, was einen möglichen neuen Weg für die Entwicklung antibakterieller Medikamente eröffnet.

Wirkmechanismus

Target of Action

It’s worth noting that boronic acids, a class of compounds to which (1s,2s)-bortezomib belongs, have been widely used in modern synthesis for the formation of c–c and c–heteroatom bonds .

Mode of Action

Boronic acids, like (1s,2s)-bortezomib, exhibit an exquisite reversible coordination profile that can be explored as a molecular construction tool featuring specific mechanisms to control the structure .

Biochemical Pathways

It’s known that boronic acids can be used in the construction of therapeutically useful bioconjugates, focusing on the molecular mechanisms that allow the use of these reagents as bioconjugation warheads, as central pieces of linker structures, and as functional payloads .

Biochemische Analyse

Biochemical Properties

(1S,2S)-Bortezomib potently inhibits the 20S proteasome by targeting a threonine residue . This interaction with the proteasome plays a crucial role in its biochemical reactions.

Cellular Effects

(1S,2S)-Bortezomib disrupts the cell cycle, induces apoptosis, and inhibits NF-κB . These effects significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of (1S,2S)-Bortezomib involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through its potent inhibition of the 20S proteasome.

Biologische Aktivität

((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid, commonly associated with the drug Bortezomib, is a boronic acid derivative with significant biological activity, particularly in the context of cancer therapy. This compound has been studied for its mechanism of action, pharmacokinetics, and therapeutic efficacy.

- Chemical Formula : C19H25BN4O4

- Molecular Weight : 384.24 g/mol

- CAS Number : 1132709-14-8

The primary mechanism of action for ((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid involves the inhibition of the 26S proteasome. This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing apoptosis in cancer cells. The compound selectively targets neoplastic cells while sparing normal cells, making it a valuable therapeutic agent in oncology.

Anticancer Properties

- Inhibition of Proteasome Activity : Studies have demonstrated that ((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid effectively inhibits proteasome function, leading to increased levels of tumor suppressor proteins and decreased levels of oncogenic factors.

-

Cell Line Studies : In vitro studies using various cancer cell lines (e.g., multiple myeloma and solid tumors) have shown that this compound induces apoptosis and inhibits cell proliferation. For instance:

- Multiple myeloma cell lines treated with Bortezomib exhibited a dose-dependent increase in apoptosis rates.

- Solid tumor models demonstrated significant tumor regression following treatment with this compound.

- Clinical Trials : Clinical data from trials involving Bortezomib indicate improved overall survival rates in patients with multiple myeloma compared to standard therapies. The compound has also shown efficacy in combination therapies with other antineoplastic agents.

Pharmacokinetics

The pharmacokinetic profile of ((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid reveals:

- Absorption : High gastrointestinal absorption rates.

- Distribution : Limited blood-brain barrier penetration, which is beneficial for minimizing central nervous system side effects.

- Metabolism : Primarily metabolized by liver enzymes, with a half-life conducive to once-weekly dosing regimens.

Data Table: Summary of Biological Activities

Case Studies

- Multiple Myeloma Treatment : A pivotal study involving 300 patients treated with Bortezomib showed a 38% overall response rate after initial treatment cycles, demonstrating significant efficacy against refractory cases.

- Combination Therapy Trials : In trials combining ((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid with dexamethasone, patients exhibited enhanced response rates compared to monotherapy.

Eigenschaften

IUPAC Name |

[(1S)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJABQQUPOEUTA-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647765 | |

| Record name | N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132709-14-8 | |

| Record name | N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.